Roseoflavin

Description

Roseoflavine has been reported in Streptomyces, Streptomyces albidoflavus, and Streptomyces coelicolor with data available.

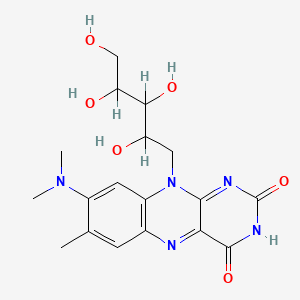

structure

Properties

IUPAC Name |

8-(dimethylamino)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O6/c1-8-4-9-11(5-10(8)22(2)3)23(6-12(25)15(27)13(26)7-24)16-14(19-9)17(28)21-18(29)20-16/h4-5,12-13,15,24-27H,6-7H2,1-3H3,(H,21,28,29)/t12-,13+,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQLDUYTWDABFK-GUTXKFCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51093-55-1 | |

| Record name | 8-Demethyl-8-(dimethylamino)riboflavin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51093-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to Roseoflavin: A Natural Riboflavin Analog with Antimicrobial Properties

Executive Summary: Roseoflavin is a natural riboflavin (vitamin B2) analog produced by Streptomyces davaonensis that exhibits potent antimicrobial activity, primarily against Gram-positive bacteria.[1][2][3][4] Its mechanism of action is multifaceted, involving the targeting of flavin mononucleotide (FMN) riboswitches to suppress the biosynthesis and transport of essential riboflavin, and the metabolic conversion into fraudulent flavin cofactors that inhibit vital flavoenzymes.[2][5][6][7][8] This dual action makes this compound a compelling subject for antimicrobial research and a promising candidate for the development of new antibiotics. This guide provides an in-depth overview of this compound, including its biosynthesis, mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.

Introduction

Discovery and Natural Source

This compound is a red-colored antibiotic compound naturally produced by the Gram-positive soil bacterium Streptomyces davaonensis.[1][6][7][9] It is one of the few known naturally occurring riboflavin analogs with significant antibiotic properties.[4][10]

Chemical Structure and Comparison with Riboflavin

This compound is a structural analog of riboflavin, with the key difference being the substitution of a dimethylamino group at the C8 position of the isoalloxazine ring, in place of riboflavin's methyl group.[11][12] This seemingly minor alteration has profound effects on its biological activity, allowing it to act as a competitive inhibitor of riboflavin.[11][13]

Figure 1: Comparison of Riboflavin and this compound structures. The key difference is the methyl group in riboflavin versus the dimethylamino group in this compound at the C8 position.

Figure 1: Comparison of Riboflavin and this compound structures. The key difference is the methyl group in riboflavin versus the dimethylamino group in this compound at the C8 position.

Biosynthesis of this compound

The biosynthesis of this compound from riboflavin-5'-phosphate (FMN) is a multi-step enzymatic process.[13][14] The pathway is now understood to involve three key enzymes: RosB, RosC, and RosA.[14]

-

Conversion of FMN to 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP): This crucial and chemically challenging step is catalyzed by a single enzyme, AFP synthase (RosB).[3][10][14] RosB facilitates an oxidative cascade that replaces the C8 methyl group of FMN with an amino group, using glutamate as the amino donor.[13][15]

-

Dephosphorylation of AFP: The phosphatase RosC catalyzes the dephosphorylation of AFP to yield 8-demethyl-8-amino-riboflavin (AF).[14]

-

Dimethylation of AF: The final step involves the N,N-dimethyltransferase RosA, which uses S-adenosyl methionine (SAM) as a methyl donor to convert AF into this compound.[13][14]

Mechanism of Action

This compound exerts its antimicrobial effects through a potent dual mechanism that disrupts flavin metabolism at both the genetic and enzymatic levels.

Riboswitch-Mediated Gene Repression

This compound is taken up by susceptible bacteria via riboflavin transporters.[6][7][9] Inside the cell, it is phosphorylated by flavokinases to form this compound mononucleotide (RoFMN).[4][6][7][9] RoFMN is a potent mimic of FMN and binds with high affinity to FMN riboswitches, which are regulatory RNA elements found in the 5' untranslated regions of mRNAs for riboflavin biosynthesis (e.g., rib operon) and transport genes.[2][5][16][17] This binding induces a conformational change in the RNA, leading to premature transcription termination and shutting down the production and uptake of riboflavin, thereby starving the cell of this essential vitamin.[5][15][17]

Formation of Fraudulent Flavin Cofactors

Beyond its action on riboswitches, this compound is further metabolized into the FAD analog, this compound adenine dinucleotide (RoFAD), by FAD synthetase.[6][7][9][18] Both RoFMN and RoFAD can be incorporated into various FMN- and FAD-dependent enzymes (flavoproteins).[6][7][19] These fraudulent cofactors often have altered physicochemical properties, leading to flavoenzymes that are less active or completely inactive.[6][7][18] This widespread disruption of essential redox enzymes contributes significantly to this compound's antibiotic effect.[2][6][7]

Quantitative Data

The efficacy of this compound and the interactions with its targets have been quantified in various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Organism | MIC (µg/mL) | Reference |

| Bacillus subtilis | >50 (without transporter) | [6] |

| Listeria monocytogenes | 0.5 mg/L (0.5 µg/mL) | [1] |

| Staphylococcus aureus | 1.25 mg/L (1.25 µg/mL) | [1] |

| Escherichia coli | >50 (naturally resistant) | [6] |

| Plasmodium falciparum (IC₅₀) | 1.6 µM | [4] |

Note: E. coli is naturally resistant due to the lack of a flavin uptake system.[6] Susceptibility is conferred by introducing a heterologous riboflavin transporter.

Table 2: Binding Affinities to FMN Riboswitches

| Ligand | RNA Source | Apparent Dissociation Constant (KD) | Method | Reference |

| FMN | B. subtilis ribD | ~5 nM | In-line probing | [17] |

| This compound | B. subtilis ribD | ~100 nM | In-line probing | [17] |

| Riboflavin | B. subtilis ribD | ~3 µM | In-line probing | [17] |

| This compound | S. davawensis | 10 nM | In-line probing | [20] |

| FMN | B. subtilis ribD | 0.4 µM (IC₅₀) | Photoaffinity Labeling | [21] |

| This compound | B. subtilis ribD | 7.0 µM (IC₅₀) | Photoaffinity Labeling | [21] |

Note: While some methods show a stronger affinity for FMN, this compound's ability to bind tightly and repress gene expression at cellular concentrations is key to its antibiotic activity.[17]

Table 3: Kinetic Parameters of Enzymes with this compound Analogs

| Enzyme | Organism | Substrate/Analog | KM / KD | kcat | Reference |

| RosC (Phosphatase) | S. davaonensis | AFP | 34.5 µM | 31.3 min⁻¹ | [14] |

| AzoR (Azoreductase) | E. coli | RoFMN | Higher affinity than FMN | Less active | [22] |

| Human Flavokinase | Human | This compound | Efficient conversion | N/A | [18] |

| Human FAD Synthetase | Human | RoFMN | Accepted as substrate | N/A | [18] |

Key Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[23][24]

-

Preparation of Antibiotic Stock: Dissolve this compound in a suitable solvent (e.g., DMSO or water) to create a high-concentration stock solution. Prepare a 2x working stock by diluting the primary stock in sterile Mueller-Hinton Broth (MHB).[25]

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to all wells.[25] Pipette 100 µL of the 2x this compound working stock into the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10.[25][26] Discard the final 100 µL from column 10. Column 11 serves as a growth control (no antibiotic), and column 12 serves as a sterility control (no bacteria).[25]

-

Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This is often standardized using a 0.5 McFarland standard.[27]

-

Inoculation: Add the standardized bacterial suspension to wells in columns 1 through 11.[25] Do not add bacteria to column 12.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[25][27]

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[23][26] This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm (OD₆₀₀).[26]

Protocol: In Vitro Transcription/Translation (IVTT) Assay for FMN Riboswitch Activity

This assay measures the ability of a ligand to cause transcription termination at a riboswitch.

-

Template Preparation: Generate a linear DNA template containing a promoter (e.g., T7), the FMN riboswitch sequence, and a downstream reporter gene (e.g., luciferase or lacZ).

-

Reaction Setup: Combine a cell-free transcription/translation system (e.g., E. coli S30 extract) with the DNA template, amino acids, and energy sources.

-

Ligand Addition: Aliquot the reaction mixture into tubes or a microplate. Add varying concentrations of the test ligand (e.g., FMN, RoFMN) to the reactions. Include a no-ligand control.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription and translation.

-

Quantification: Measure the expression of the reporter gene. For luciferase, add luciferin substrate and measure luminescence. For lacZ, add a chromogenic substrate and measure absorbance.

-

Analysis: Plot the reporter signal against the ligand concentration. A decrease in signal indicates that the ligand is binding to the riboswitch and repressing gene expression. Calculate the T₅₀ (concentration for 50% inhibition) as a measure of ligand affinity.[28]

Signaling Pathways and Logical Relationships

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams illustrate the key pathways and experimental logic described in this guide.

Caption: Dual mechanism of this compound action in a bacterial cell.

Caption: Experimental workflow for MIC determination.

Drug Development and Future Perspectives

This compound's unique, dual mechanism of action makes it an attractive lead compound for antibiotic development.[5] Its ability to target riboswitches—which are widespread in bacteria but absent in humans—offers a degree of selective toxicity.[2] Furthermore, the simultaneous poisoning of essential flavoenzymes presents a two-pronged attack that may slow the development of resistance.

However, challenges remain. Some bacteria, including the producing organism S. davaonensis, have evolved resistance mechanisms.[28] Mutations in the FMN riboswitch aptamer can disrupt this compound binding, leading to resistance.[5][16][17] Additionally, human enzymes can also metabolize this compound, which could lead to off-target effects and potential toxicity, a critical consideration for therapeutic development.[18]

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Modifying the this compound scaffold to enhance its affinity for bacterial riboswitches and enzymes while reducing its interaction with human counterparts.

-

Overcoming Resistance: Investigating combination therapies that could counteract potential resistance mechanisms.

-

Expanding the Spectrum: Exploring derivatives with activity against Gram-negative bacteria, which are currently protected by their outer membrane and lack of flavin transporters.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound Biosynthesis - ChemistryViews [chemistryviews.org]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]

- 8. researchgate.net [researchgate.net]

- 9. Flavoproteins Are Potential Targets for the Antibiotic this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of the Key Enzyme of this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The novel phosphatase RosC catalyzes the last unknown step of this compound biosynthesis in Streptomyces davaonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Remarkable Oxidative Cascade That Replaces the Riboflavin C8 Methyl with an Amino Group during this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression | Semantic Scholar [semanticscholar.org]

- 17. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The antibiotics this compound and 8-demethyl-8-amino-riboflavin from Streptomyces davawensis are metabolized by human flavokinase and human FAD synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Flavoproteins are potential targets for the antibiotic this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Affinity-Based Profiling of the Flavin Mononucleotide Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. bmglabtech.com [bmglabtech.com]

- 27. youtube.com [youtube.com]

- 28. A highly specialized flavin mononucleotide riboswitch responds differently to similar ligands and confers this compound resistance to Streptomyces davawensis - PMC [pmc.ncbi.nlm.nih.gov]

Roseoflavin: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoflavin is a naturally occurring flavin analog with potent antimicrobial properties.[1][2][3] Isolated from Streptomyces davawensis, this riboflavin antimetabolite exerts its primary mechanism of action through the high-affinity binding to flavin mononucleotide (FMN) riboswitches, leading to the downregulation of essential genes for riboflavin biosynthesis and transport.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside a summary of its antimicrobial spectrum. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as 8-demethyl-8-(dimethylamino)-riboflavin, is a structural analog of riboflavin.[5][6] The key structural difference is the substitution of the methyl group at the C8 position of the isoalloxazine ring with a dimethylamino group.[7] This modification is crucial for its biological activity.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-Deoxy-1-[8-(dimethylamino)-7-methyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl]-D-ribitol |

| Synonyms | 8-Dimethylaminoriboflavin, 8-demethyl-8-(dimethylamino)-riboflavin[5][6] |

| CAS Number | 51093-55-1[5][6] |

| Molecular Formula | C₁₈H₂₃N₅O₆[5][6] |

| Molecular Weight | 405.41 g/mol [8] |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Crystalline solid | [5] |

| Melting Point | Not explicitly stated in the search results. | |

| Solubility | DMSO: ~10 mg/mLDimethylformamide (DMF): ~0.3 mg/mLDMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mLSparingly soluble in aqueous buffers | [5][9] |

| UV-Vis Absorption (λmax) | 219, 259, 491 nm | [5][6] |

| Fluorescence | Exhibits fluorescence, but with a substantially lower quantum yield and lifetime compared to other flavins. | [10] |

Biological Activity and Mechanism of Action

This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.[11][12] Its primary mechanism of action involves targeting FMN riboswitches, which are regulatory RNA elements found in the 5' untranslated regions of messenger RNAs that control the expression of genes involved in riboflavin synthesis and transport.[1][2][4]

Upon entering the bacterial cell, this compound is converted to this compound mononucleotide (RoFMN) and subsequently to this compound adenine dinucleotide (RoFAD) by host flavokinases and FAD synthetases.[11][13] RoFMN binds to the FMN riboswitch with high affinity, inducing a conformational change in the RNA structure.[1] This conformational change leads to the premature termination of transcription or the inhibition of translation initiation of the downstream genes, effectively shutting down the production and uptake of riboflavin, an essential vitamin for bacterial growth.[1][4]

The dissociation constant (KD) for the binding of this compound to the Bacillus subtilis ribD FMN riboswitch aptamer has been estimated to be approximately 100 nM.[1][3]

Antimicrobial Spectrum

This compound has demonstrated inhibitory activity against a range of bacteria. The following table summarizes the available Minimum Inhibitory Concentration (MIC) values.

| Bacterium | MIC (µg/mL) | Reference |

| Escherichia coli (with heterologous riboflavin transporter) | >50 (naturally resistant) | [14] |

| Escherichia coli CpXFMN (engineered) | 2 (MIC₅₀) | [14] |

| Escherichia coli CpXFAD (engineered) | 2 (MIC₅₀) | [14] |

| Staphylococcus aureus | Mentioned as susceptible, specific MIC not in provided results. | |

| Enterococcus faecalis | Mentioned as susceptible, specific MIC not in provided results. | [2] |

| Listeria monocytogenes | Mentioned as susceptible, specific MIC not in provided results. | [2] |

| Bacillus subtilis | Mentioned as susceptible, specific MIC not in provided results. | |

| Bacillus cereus | Mentioned as susceptible, specific MIC not in provided results. | |

| Micrococcus luteus | Mentioned as susceptible, specific MIC not in provided results. |

Methodologies

Isolation of this compound from Streptomyces davawensis

This protocol is a generalized procedure based on the original isolation reports.

-

Cultivation: Inoculate Streptomyces davawensis spores into a suitable production medium, such as yeast starch (YS) broth.[3] Incubate aerobically at 30°C for an extended period (e.g., 14 days) to allow for the production of this compound.[3]

-

Extraction: After incubation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration. Extract the this compound from the supernatant using a suitable organic solvent, such as ethyl acetate.

-

Purification: Concentrate the organic extract under reduced pressure. The crude extract can be further purified using chromatographic techniques. A common method is column chromatography on silica gel, followed by preparative reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: The purified this compound can be characterized by various spectroscopic methods, including UV-Vis, NMR, and mass spectrometry, to confirm its identity and purity.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process.[2] A general outline is provided below, based on reported synthetic routes.

-

Starting Material: The synthesis typically starts from a substituted aniline derivative, such as N,N-dimethyl-o-toluidine.[2]

-

Ring Formation: The synthesis involves the construction of the pyrimidine and pyrazine rings of the isoalloxazine core. This is often achieved through condensation reactions.

-

Ribitylation: The ribityl side chain is introduced by reacting the isoalloxazine core with a protected ribose derivative.

-

Deprotection: Finally, any protecting groups are removed to yield this compound.

-

Purification: The final product is purified by crystallization or chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution.[9]

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

-

Controls: Include a positive control well (containing bacteria and medium but no this compound) and a negative control well (containing medium only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

In Vitro Transcription Termination Assay for FMN Riboswitch

This assay is used to assess the ability of this compound to induce transcription termination by binding to an FMN riboswitch.

Protocol:

-

Template Preparation: Prepare a DNA template containing a promoter (e.g., T7 promoter) followed by the FMN riboswitch sequence and a downstream reporter region.

-

In Vitro Transcription Reaction: Set up an in vitro transcription reaction containing the DNA template, RNA polymerase, and ribonucleotides (ATP, GTP, CTP, and UTP, with one being radiolabeled, e.g., [α-³²P]UTP).

-

Ligand Addition: Add varying concentrations of this compound (or RoFMN) to the transcription reactions. A control reaction without any ligand should also be included.

-

Transcription: Initiate transcription and allow it to proceed for a defined period.

-

Analysis of Transcripts: Stop the reactions and analyze the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Interpretation: In the presence of this compound, binding to the FMN riboswitch will cause a conformational change that leads to the formation of a terminator hairpin, resulting in a shorter, terminated transcript. The intensity of the bands corresponding to the full-length and terminated transcripts can be quantified to determine the efficiency of termination at different this compound concentrations.

Conclusion

This compound is a potent antimicrobial agent with a well-defined mechanism of action targeting FMN riboswitches. Its unique mode of action and efficacy against various bacteria, including some clinically relevant pathogens, make it an attractive lead compound for the development of novel antibiotics. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound and its analogs. Further studies are warranted to expand the knowledge of its antimicrobial spectrum and to optimize its pharmacological properties for clinical applications.

References

- 1. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of the Antimicrobial this compound With Genetically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient production of bacterial antibiotics aminoriboflavin and this compound in eukaryotic microorganisms, yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EUCAST: MIC Determination [eucast.org]

- 7. This compound Biosynthesis - ChemistryViews [chemistryviews.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Isolation, characterisation and description of the this compound producer Streptomyces berlinensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Roseoflavin Biosynthesis Pathway from Riboflavin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin is a potent natural antibiotic and a structural analog of riboflavin (vitamin B2). Its biosynthesis from riboflavin in prokaryotes, particularly in species of the genus Streptomyces, represents a fascinating example of enzymatic modification of a primary metabolite to produce a powerful secondary metabolite. This technical guide provides a comprehensive overview of the core enzymatic steps in the conversion of riboflavin to this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the pathway and associated workflows. This information is intended to serve as a valuable resource for researchers investigating novel antibiotic pathways, scientists engaged in enzyme mechanism studies, and professionals in drug development exploring new antimicrobial targets.

The biosynthesis of this compound from riboflavin is a three-step enzymatic cascade that begins with the phosphorylated form of riboflavin, flavin mononucleotide (FMN). The pathway is catalyzed by three key enzymes: RosB, RosC, and RosA, which are encoded by the rosB, rosC, and rosA genes, respectively. These enzymes have been primarily characterized in Streptomyces davaonensis, Streptomyces cinnabarinus, and more recently in Streptomyces berlinensis.[1]

The Core Biosynthetic Pathway

The conversion of riboflavin to this compound involves the modification of the C8 methyl group of the isoalloxazine ring. The pathway initiates with riboflavin being phosphorylated to riboflavin-5'-phosphate (FMN). FMN then enters the this compound-specific biosynthetic route.

Step 1: Conversion of FMN to 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP) by RosB

The first committed step is catalyzed by the complex enzyme 8-demethyl-8-aminoriboflavin-5'-phosphate synthase (RosB). RosB is a remarkable multi-step enzyme that replaces the C8 methyl group of FMN with an amino group. This transformation proceeds through the intermediates 8-demethyl-8-formylriboflavin-5'-phosphate (OHC-RP) and 8-demethyl-8-carboxylriboflavin-5'-phosphate (HOOC-RP).[2][3] The reaction requires molecular oxygen, thiamine, and glutamate as the amino group donor.[2][3] RosB exclusively utilizes FMN as its substrate and not riboflavin.[2][3][4]

Step 2: Dephosphorylation of AFP to 8-demethyl-8-aminoriboflavin (AF) by RosC

The product of the RosB reaction, AFP, is subsequently dephosphorylated by the specific phosphatase RosC to yield 8-demethyl-8-aminoriboflavin (AF).[1] This step is crucial as AFP is not a substrate for the final enzyme in the pathway, RosA.[1]

Step 3: N,N-dimethylation of AF to this compound by RosA

The final two steps in the biosynthesis are catalyzed by the S-adenosyl-L-methionine (SAM)-dependent N,N-8-amino-8-demethyl-d-riboflavin dimethyltransferase, RosA. RosA sequentially methylates the amino group of AF, first to 8-methylamino-8-demethyl-d-riboflavin (MAF) and then to this compound (8-demethyl-8-dimethylamino-riboflavin).[5][6]

Quantitative Data

The following table summarizes the available quantitative data for the enzymes of the this compound biosynthesis pathway.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Organism | Reference |

| RosC | 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP) | 34.5 ± 5.6 | 31.3 ± 1.4 | Streptomyces davaonensis | [7] |

| riboflavin-5'-phosphate (FMN) | 309 ± 61 | 7.1 ± 0.5 | Streptomyces davaonensis | [7] | |

| RosA | 8-demethyl-8-amino-riboflavin (AF) | 57.7 ± 9.2 (apparent) | 0.37 ± 0.02 s-1 | Streptomyces davaonensis |

Note: Detailed kinetic parameters for RosB are not yet available due to the complexity of its multi-step reaction.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of RosA, RosB, and RosC in E. coli

This protocol describes the overexpression of the rosA, rosB, and rosC genes from Streptomyces davaonensis in Escherichia coli for subsequent purification and characterization.[8]

a. Gene Cloning:

-

Amplify the full-length rosA, rosB, and rosC genes from S. davaonensis genomic DNA using high-fidelity DNA polymerase and gene-specific primers containing appropriate restriction sites (e.g., NdeI and HindIII).

-

Ligate the digested PCR products into a suitable expression vector, such as pET-28a(+), which allows for the expression of N-terminally His-tagged fusion proteins.

-

Transform the ligation products into a cloning host like E. coli DH5α and verify the constructs by restriction digestion and DNA sequencing.

b. Protein Expression:

-

Transform the verified expression plasmids into an expression host such as E. coli BL21(DE3).

-

Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic (e.g., kanamycin for pET-28a) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to incubate the cultures at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.

c. Protein Purification:

-

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein fractions by SDS-PAGE for purity.

-

If necessary, perform further purification steps such as size-exclusion chromatography.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Enzymatic Assay for RosC Activity

This protocol describes a spectrophotometric assay to determine the phosphatase activity of RosC by measuring the formation of AF from AFP.[7]

a. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl2

-

Varying concentrations of the substrate AFP (e.g., 0-500 µM)

-

Purified RosC enzyme (e.g., 0.1-1 µM)

-

b. Assay Procedure:

-

Pre-incubate the reaction mixture (without the enzyme) at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified RosC enzyme.

-

Monitor the increase in absorbance at a specific wavelength corresponding to the formation of AF (the exact wavelength should be determined empirically, but flavins typically absorb around 450 nm).

-

Alternatively, stop the reaction at different time points by adding an acid (e.g., 1 M HCl) and quantify the amount of AF produced using High-Performance Liquid Chromatography (HPLC).

c. Data Analysis:

-

Calculate the initial reaction velocities (v0) from the linear portion of the absorbance vs. time curve or from the HPLC quantification.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Calculate the kcat value by dividing Vmax by the enzyme concentration used in the assay.

Gene Knockout in Streptomyces davaonensis using PCR Targeting

This protocol provides a general workflow for creating a gene knockout of a ros gene in S. davaonensis using the PCR-targeting method.[2][4][9][10]

a. Construction of the Disruption Cassette:

-

Design forward and reverse primers with ~40 nucleotides of homology to the regions flanking the target gene (rosA, rosB, or rosC) at their 5' ends and ~20 nucleotides of priming sequence for a resistance cassette (e.g., apramycin resistance) at their 3' ends.

-

Use these primers to amplify the resistance cassette from a template plasmid (e.g., pIJ773).

b. Preparation of Electrocompetent E. coli and Recombineering:

-

Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying a cosmid containing the S. davaonensis genomic region of interest.

-

Electroporate the purified PCR-generated disruption cassette into the competent E. coli cells.

-

Select for recombinants on LB agar plates containing the appropriate antibiotics (for both the cosmid and the disruption cassette).

-

Verify the correct replacement of the target gene with the resistance cassette in the cosmid by PCR and restriction analysis.

c. Intergeneric Conjugation:

-

Introduce the recombinant cosmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002).

-

Conjugate the E. coli donor strain with S. davaonensis spores on a suitable medium (e.g., SFM agar).

-

Overlay the conjugation plates with an appropriate antibiotic to select for Streptomyces exconjugants that have integrated the mutated cosmid.

d. Screening for Double Crossovers:

-

Subculture the exconjugants on a medium without selection for the cosmid vector to allow for the second crossover event (loss of the vector backbone).

-

Screen for colonies that are sensitive to the cosmid marker but resistant to the disruption cassette marker.

-

Confirm the gene knockout in the desired mutants by PCR analysis of genomic DNA.

Visualizations

Pathway Diagram

Caption: The enzymatic pathway of this compound biosynthesis from riboflavin.

Experimental Workflow: Gene Knockout

Caption: A streamlined workflow for targeted gene knockout in Streptomyces.

Conclusion

The biosynthesis of this compound from the primary metabolite riboflavin is a concise and elegant pathway that generates a potent antibiotic. The three key enzymes, RosB, RosC, and RosA, perform a series of unique chemical transformations, making them interesting subjects for enzymological studies and potential targets for synthetic biology applications. This technical guide has provided a detailed overview of this pathway, including the available quantitative data and essential experimental protocols. Further research is needed to fully elucidate the kinetic parameters of RosB and RosA and to explore the regulatory mechanisms governing the expression of the ros genes. A deeper understanding of this pathway will not only advance our knowledge of secondary metabolism but may also pave the way for the development of novel antimicrobial agents and the engineered biosynthesis of valuable flavin analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. streptomyces.org.uk [streptomyces.org.uk]

- 3. Production of the Antimicrobial this compound With Genetically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 5. Metabolic engineering of this compound-overproducing microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment | MDPI [mdpi.com]

- 8. Isolation, characterisation and description of the this compound producer Streptomyces berlinensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PCR-targeted Streptomyces gene replacement identifies a protein domain needed for biosynthesis of the sesquiterpene soil odor geosmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Key Enzymes in Roseoflavin Synthesis: RosB and RosC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RosB and RosC, the pivotal enzymes in the biosynthesis of roseoflavin, a potent antibiotic analog of riboflavin (vitamin B2). This document details their catalytic mechanisms, kinetic properties, and provides structured experimental protocols for their study. The information presented is intended to facilitate further research and application of these enzymes in drug development and biocatalysis.

Introduction to this compound and its Biosynthesis

This compound is a natural antibiotic produced by the bacterium Streptomyces davawensis.[1] Its structural similarity to riboflavin allows it to act as an antimetabolite, interfering with essential metabolic pathways that rely on flavin cofactors. The biosynthesis of this compound from riboflavin-5'-phosphate (RP) is a three-step enzymatic pathway, with RosB and RosC catalyzing the initial critical transformations.

RosB: The Key Multi-Step Synthase

RosB is the first and most crucial enzyme in the this compound biosynthetic pathway. It is an 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP) synthase that catalyzes the complex conversion of riboflavin-5'-phosphate (RP) into AFP.[2][3] This transformation involves a series of oxidative and transamination reactions.

Biochemical Properties and Reaction Mechanism of RosB

RosB is a multi-step enzyme that utilizes RP as a substrate, not a cofactor.[3] The overall reaction is dependent on the presence of molecular oxygen, thiamine, and glutamate, which serves as the amino group donor.[3][4] The catalytic process proceeds through two key intermediates: 8-demethyl-8-formylriboflavin-5'-phosphate (OHC-RP) and 8-demethyl-8-carboxylriboflavin-5'-phosphate (HOOC-RP).[3]

The proposed mechanism involves the following steps:

-

Oxidation of the C8 methyl group of RP to a formyl group, yielding OHC-RP.

-

Further oxidation of the formyl group to a carboxyl group, forming HOOC-RP.

-

A final transamination reaction, where the carboxyl group is replaced by an amino group from glutamate, producing AFP.

Quantitative Data for RosB

Currently, specific kinetic parameters such as kcat and KM for the overall reaction catalyzed by RosB have not been reported in the literature. The focus of existing research has been on the elucidation of its crystal structure and multi-step catalytic mechanism.

Experimental Protocols for RosB

Streptomyces genes can be challenging to express in E. coli due to high GC content and different codon usage. However, successful expression has been reported.

Protocol:

-

Gene Synthesis and Cloning: Synthesize the rosB gene from S. davawensis with codon optimization for E. coli. Clone the gene into an expression vector (e.g., pET series) with a C-terminal His6-tag.

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.1-0.5 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

-

Purification:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

-

Elute the RosB protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

For higher purity, a further size-exclusion chromatography step can be performed.

-

This assay monitors the conversion of RP to AFP and its intermediates.

Materials:

-

Purified RosB enzyme

-

Riboflavin-5'-phosphate (RP)

-

Thiamine pyrophosphate (TPP)

-

L-glutamate

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

HPLC system with a C18 column and a fluorescence or UV-Vis detector

Protocol:

-

Prepare a reaction mixture containing:

-

100 µM RP

-

1 mM TPP

-

10 mM L-glutamate

-

Reaction buffer

-

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known concentration of purified RosB enzyme.

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the substrate (RP) and products (OHC-RP, HOOC-RP, and AFP). The flavin compounds can be detected by their characteristic absorbance at around 450 nm or by fluorescence.

RosC: The Specific Phosphatase

RosC is a phosphatase that catalyzes the dephosphorylation of 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP) to 8-demethyl-8-aminoriboflavin (AF). This step is essential as the subsequent enzyme in the pathway, RosA, cannot utilize the phosphorylated substrate.

Biochemical Properties and Reaction Mechanism of RosC

RosC is a highly efficient phosphatase. The catalytic mechanism of phosphatases generally involves a nucleophilic attack on the phosphorus atom of the phosphate group, often involving a metal cofactor or key amino acid residues in the active site, followed by hydrolysis to release inorganic phosphate.

Quantitative Data for RosC

The kinetic parameters for RosC from S. davawensis have been determined.[2]

| Substrate | KM (µM) | kcat (min-1) |

| AFP | 34.5 ± 5.6 | 31.3 ± 1.4 |

| RP | 309 ± 61 | 7.1 ± 0.5 |

These data indicate that while RosC can dephosphorylate RP, its primary and much more efficiently converted substrate is AFP.

Experimental Protocols for RosC

The protocol for recombinant expression and purification of RosC is similar to that of RosB, utilizing an E. coli expression system and affinity chromatography.

A common method for assaying phosphatase activity is to measure the release of inorganic phosphate. A colorimetric method using malachite green is suitable for this purpose.

Materials:

-

Purified RosC enzyme

-

8-demethyl-8-aminoriboflavin-5'-phosphate (AFP) as substrate

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 if required)

-

Malachite Green reagent (for phosphate detection)

-

Phosphate standard solution

Protocol:

-

Prepare a reaction mixture containing:

-

Varying concentrations of AFP (e.g., 5-400 µM)

-

Reaction buffer

-

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known concentration of purified RosC enzyme.

-

Incubate for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding the Malachite Green reagent, which is acidic and will denature the enzyme.

-

Allow color to develop for a set time (e.g., 15-30 minutes).

-

Measure the absorbance at ~620-650 nm.

-

Create a standard curve using known concentrations of inorganic phosphate to quantify the amount of phosphate released in the enzymatic reaction.

-

Calculate the initial reaction velocity and determine the kinetic parameters (KM and kcat) by fitting the data to the Michaelis-Menten equation.

Overall this compound Biosynthesis Pathway

The complete biosynthesis of this compound from riboflavin-5'-phosphate involves the sequential action of RosB, RosC, and finally RosA, an N,N-dimethyltransferase.

Conclusion

RosB and RosC are fascinating enzymes with significant potential for biocatalytic applications and as targets for the development of novel antibiotics. This guide provides a detailed foundation for researchers to further explore the structure, function, and application of these key enzymes in this compound biosynthesis. The provided protocols offer a starting point for the expression, purification, and characterization of RosB and RosC, which will be instrumental in advancing our understanding and utilization of this important biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. RosB from Streptomyces davawensis is the key enzyme of this compound biosynthesis - heiDOK [archiv.ub.uni-heidelberg.de]

- 4. [PDF] RosB from Streptomyces davawensis is the key enzyme of this compound biosynthesis | Semantic Scholar [semanticscholar.org]

The Antimicrobial Spectrum of Roseoflavin Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin, a natural analog of riboflavin (vitamin B2), has garnered significant interest within the scientific community for its potent antimicrobial properties, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, focusing on its quantitative activity, the experimental protocols for its evaluation, and its molecular mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Antimicrobial Spectrum of this compound

This compound exhibits a significant inhibitory effect against a range of Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values of this compound against various Gram-positive species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | - | 1.25 | [1] |

| Bacillus subtilis | - | 1.6 | [2] |

| Listeria monocytogenes | - | 0.5 | [1] |

| Clostridium difficile | VPI 10463 (ATCC 43255) | >32 | [3] |

| Enterococcus faecalis | - | Active, specific MIC not provided | [4] |

| Streptococcus pyogenes | - | Active, specific MIC not provided | [1] |

Note: The activity against Enterococcus faecalis and Streptococcus pyogenes has been reported, but specific MIC values were not available in the cited literature. For Clostridium difficile, while a specific MIC is not provided, the study indicates that this compound's phosphorylated form is a potent inhibitor.[3]

Mechanism of Action: Targeting the FMN Riboswitch

The primary molecular target of this compound in bacteria is the flavin mononucleotide (FMN) riboswitch.[5][6] Riboswitches are non-coding RNA elements found in the 5'-untranslated region (5'-UTR) of messenger RNA (mRNA) that regulate gene expression in response to binding a specific small molecule.

In Gram-positive bacteria, the FMN riboswitch controls the expression of genes involved in the biosynthesis and transport of riboflavin.[5][7] When intracellular concentrations of FMN (the active form of riboflavin) are sufficient, FMN binds to the riboswitch, inducing a conformational change in the mRNA. This change typically leads to the formation of a terminator stem, resulting in premature transcription termination and thus, downregulation of the associated genes.

This compound, being a structural analog of FMN, effectively mimics it and binds to the FMN riboswitch.[8][9] This binding event triggers the same conformational change as FMN, leading to the repression of riboflavin biosynthesis and transport genes. By shutting down the cell's ability to produce and acquire this essential vitamin, this compound effectively starves the bacteria of a critical cofactor, leading to growth inhibition.[5][7]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial research. The two most common methods for determining the MIC of a compound like this compound are the broth microdilution and agar dilution methods.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Materials:

-

This compound stock solution

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland standards

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Prepare Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Prepare Serial Dilutions:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

-

Perform a twofold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted this compound and to a positive control well (containing only broth and inoculum).

-

A negative control well (containing only broth) should also be included.

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure absorbance.

-

Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates.

Materials:

-

This compound stock solution

-

Sterile Mueller-Hinton Agar (MHA) or other appropriate agar medium

-

Sterile petri dishes

-

Bacterial culture in logarithmic growth phase

-

Sterile saline or PBS

-

Spectrophotometer or McFarland standards

-

Pipettes and sterile tips

-

Water bath

-

Inoculating device (e.g., multipoint inoculator)

-

Incubator

Procedure:

-

Prepare Agar Plates:

-

Prepare a series of twofold dilutions of the this compound stock solution.

-

For each concentration, add a specific volume of the diluted this compound to a corresponding volume of molten MHA (kept at 45-50°C in a water bath) to achieve the desired final concentration.

-

Mix gently and pour the agar into sterile petri dishes. Allow the agar to solidify completely. A control plate with no this compound should also be prepared.

-

-

Prepare Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Using a multipoint inoculator or a pipette, spot a small, standardized volume (e.g., 1-10 µL) of the bacterial inoculum onto the surface of each agar plate, including the control plate.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria at the site of inoculation.

-

Conclusion

This compound demonstrates a promising antimicrobial spectrum against a variety of Gram-positive bacteria by targeting the essential FMN riboswitch. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound and its analogs. The detailed methodologies for MIC determination will enable reproducible and comparable evaluation of its antimicrobial activity, while the understanding of its mechanism of action can guide the development of novel riboswitch-targeting antibacterial agents. Further investigation is warranted to fully elucidate the in vivo efficacy and safety profile of this compound as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Genomewide Profiling of the Enterococcus faecalis Transcriptional Response to Teixobactin Reveals CroRS as an Essential Regulator of Antimicrobial Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Riboswitch-Binding Flavin Analog That Protects Mice against Clostridium difficile Infection without Inhibiting Cecal Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of the Antimicrobial this compound With Genetically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Riboflavin analog this compound targets an FMN-riboswitch and blocks Listeria monocytogenes growth, but also stimulates virulence gene-expression and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound is a natural antibacterial compound that binds to FMN riboswitches and regulates gene expression | Semantic Scholar [semanticscholar.org]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Natural Sources and Producers of Roseoflavin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin is a naturally occurring red pigment and a structural analog of riboflavin (vitamin B2) with potent antimicrobial properties.[1][2][3][4] Its unique mode of action, which involves the mimicry of riboflavin to disrupt essential metabolic pathways, has made it a compound of significant interest in the development of novel antibiotics. This technical guide provides an in-depth overview of the natural sources of this compound, its producers, quantitative production data, detailed experimental protocols for its study, and a visualization of its biosynthetic pathway.

Natural Producers of this compound

The primary natural producers of this compound are bacteria belonging to the genus Streptomyces. These soil-dwelling, Gram-positive, filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities.

The known natural producers of this compound include:

-

Streptomyces davawensis (also referred to as Streptomyces davaonensis ): This species was the first identified producer of this compound, originally isolated from a soil sample in the Philippines.[5][6] It remains the most extensively studied natural source of this antibiotic.

-

Streptomyces cinnabarinus : This species has also been identified as a natural producer of this compound.[1][7][8][9][10]

-

Streptomyces berlinensis : A more recent addition to the list of this compound producers, this novel species was isolated from a soil sample in Germany, suggesting a wider geographical distribution of this compound-producing streptomycetes than previously thought.[8]

In addition to these natural producers, metabolic engineering efforts have successfully introduced the this compound biosynthetic pathway into other microorganisms, creating heterologous producers. Notable examples include:

-

Corynebacterium glutamicum : This industrial workhorse has been engineered to produce this compound, demonstrating the potential for scalable biotechnological production.[1][3][11]

-

Bacillus subtilis : While initial attempts to express the this compound biosynthesis genes in B. subtilis were not successful, it remains a target for heterologous production due to its well-characterized genetics and fermentation capabilities.[11]

Quantitative Production of this compound

The production of this compound varies significantly between different producers and strains, and can be substantially increased through metabolic engineering. The following table summarizes the reported production titers of this compound in various microorganisms.

| Organism | Strain Type | Production Titer | Reference |

| Streptomyces davaonensis | Wild-Type | ~20 µM | [8] |

| Streptomyces davaonensis | Recombinant (RML7) | 34.9 ± 5.2 µM (~14 mg/L) | [11][12] |

| Streptomyces berlinensis | Wild-Type (isolate 14.2) | ~1.1 µM (after 80h) | [8] |

| Corynebacterium glutamicum | Recombinant | 1.6 ± 0.2 µM (~0.7 mg/L) | [11] |

| Corynebacterium glutamicum | Engineered (CgRose6) | 17.4 ± 1.5 mg/L | [1][3][12] |

Biosynthesis of this compound

This compound is synthesized from the primary metabolite riboflavin-5'-phosphate (flavin mononucleotide, FMN). The biosynthetic pathway involves a series of enzymatic conversions catalyzed by proteins encoded by the ros gene cluster.

The key enzymatic steps are:

-

Conversion of FMN to 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP): This crucial step is catalyzed by the enzyme RosB , an AFP synthase.[2]

-

Dephosphorylation of AFP to 8-demethyl-8-aminoriboflavin (AF): The phosphate group is removed from AFP by a specific phosphatase, RosC .[2]

-

Dimethylation of AF to this compound: The final step involves the consecutive N,N-dimethylation of the 8-amino group of AF to form this compound. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent N,N-dimethyltransferase, RosA .

The following diagram illustrates the biosynthetic pathway of this compound.

Experimental Protocols

This section provides a compilation of methodologies for the cultivation of this compound producers, and the extraction, purification, and quantification of this compound.

Cultivation of Streptomyces for this compound Production

4.1.1. Media Preparation

-

Yeast Starch (YS) Broth (for liquid culture):

-

Yeast Extract: 2 g/L

-

Soluble Potato Starch: 10 g/L

-

Adjust pH to 7.2 before autoclaving.[8]

-

-

Mannitol Soy (MS) Agar (for sporulation):

-

Mannitol: 20 g/L

-

Soybean Meal: 20 g/L

-

Agar: 20 g/L[8]

-

4.1.2. Inoculation and Incubation

-

Grow Streptomyces strains on MS agar plates to induce sporulation.

-

Harvest spores from the agar surface.

-

Inoculate 50 mL of YS broth in a 300 mL flask with 5 x 10⁶ spores.[12]

-

Incubate aerobically at 30°C with shaking for up to 14 days. This compound production typically occurs in the stationary phase of growth.[5][12]

Extraction and Purification of this compound

-

Cell Separation: Separate the bacterial cells from the culture broth by centrifugation (e.g., 6000 x g for 10 minutes).[8]

-

Sample Preparation for HPLC:

-

For starch-containing media (like YS), treat the supernatant with α-amylase to degrade the starch.

-

Precipitate proteins by adding trichloroacetic acid (TCA) to a final concentration of 5% (w/v) and incubating at 4°C for 10 minutes.[8]

-

Centrifuge the sample (e.g., 8000 x g for 10 minutes at 4°C) to pellet the precipitate.[8]

-

Filter the supernatant through a 0.2 µm regenerated cellulose membrane filter before HPLC analysis.[8]

-

-

Preparative HPLC for Purification:

Quantification of this compound by HPLC

4.3.1. HPLC System and Conditions

-

HPLC System: An Agilent 1260 Infinity system or equivalent, coupled with a diode array detector (DAD) or a UV/Vis detector.

-

Column: Phenomenex Biphenyl HPLC column (2.6 µm particle size, 150 mm × 2.1 mm) or a Kinetex 5 µm C18 column (100 × 4 mm).[8]

-

Mobile Phase:

-

Gradient Elution: A typical gradient starts with a low percentage of solvent B (e.g., 15%), which is gradually increased to a high percentage (e.g., 100%) over a set period to elute the compounds.[8]

-

Flow Rate: 0.2 mL/min to 1.0 mL/min.[8]

-

Column Temperature: 50°C.[8]

-

Detection: Monitor the absorbance at 509 nm for this compound.

4.3.2. Quantification

-

Prepare a standard curve using a purified this compound standard of known concentrations.

-

Inject the prepared samples and standards onto the HPLC system.

-

Determine the concentration of this compound in the samples by comparing the peak area with the standard curve.

Experimental Workflow

The following diagram outlines the general workflow for the production, extraction, and analysis of this compound from Streptomyces cultures.

Conclusion

This technical guide has summarized the key information regarding the natural sources and producers of this compound, providing a foundation for researchers and drug development professionals. The detailed methodologies and biosynthetic pathway information offer a starting point for further investigation into this promising antimicrobial compound. The continued exploration of natural producers and the optimization of heterologous production systems will be crucial for unlocking the full therapeutic potential of this compound.

References

- 1. Production of the Antimicrobial this compound With Genetically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Biosynthesis - ChemistryViews [chemistryviews.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Isolation, characterisation and description of the this compound producer Streptomyces berlinensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation, chemical synthesis, and properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Roseoflavin Analogues and Their Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin, a naturally occurring analogue of riboflavin (vitamin B2), is produced by the bacterium Streptomyces davawensis and exhibits potent antimicrobial properties.[1][2] Its unique mechanism of action, which involves the targeting of flavin mononucleotide (FMN) riboswitches, has positioned it as a compelling lead compound in the development of novel antibiotics.[3][4] Riboswitches are structured RNA elements found in the 5' untranslated regions of messenger RNA that can directly bind to small molecule metabolites to regulate gene expression.[1][4] The phosphorylated form of this compound, this compound mononucleotide (RoFMN), mimics FMN and binds to the FMN riboswitch, leading to the downregulation of genes essential for riboflavin biosynthesis and transport.[1][3] This targeted action makes this compound and its analogues attractive candidates for combating bacterial infections, including those caused by drug-resistant pathogens.

This technical guide provides a comprehensive overview of this compound analogues and their derivatives, with a focus on their synthesis, biological activity, and the experimental methodologies used for their characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.

Biological Activity and Mechanism of Action

The primary mechanism of antibacterial action for this compound and its analogues is the hijacking of the FMN riboswitch-mediated gene regulation.[1][3] Upon cellular uptake, which is often facilitated by riboflavin transporters, this compound is phosphorylated to RoFMN by flavokinases.[3][5] RoFMN then binds to the FMN riboswitch with high affinity, causing a conformational change in the RNA structure that typically results in premature transcription termination or inhibition of translation initiation of genes involved in the riboflavin biosynthesis pathway.[1][3] By effectively shutting down the cell's ability to produce its own FMN and FAD, essential cofactors for a multitude of redox enzymes, this compound analogues induce a state of flavin starvation, ultimately leading to growth inhibition and cell death.[3][5]

The affinity of this compound for the FMN riboswitch from Bacillus subtilis has been determined to be approximately 100 nM, which is only slightly weaker than the affinity for its natural ligand FMN (~5 nM).[6] This high-affinity binding underscores the potency of this compound as a riboswitch agonist. Beyond their antibacterial effects, certain this compound analogues have also demonstrated antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[7][8]

Signaling Pathway: Mechanism of Action

Caption: Mechanism of action of this compound analogues in bacteria.

Quantitative Data on Biological Activity

The biological activity of this compound analogues is typically quantified by determining their half-maximal inhibitory concentration (IC50) against parasitic targets or their minimum inhibitory concentration (MIC) against bacterial strains. The following tables summarize key quantitative data for this compound and some of its derivatives.

Table 1: Antiplasmodial Activity of this compound Analogues against Plasmodium falciparum [7][8]

| Compound | Structure | IC50 (µM) in 0.532 µM Riboflavin | IC50 (µM) in 50 nM Riboflavin |

| This compound | 7-methyl-8-dimethylamino-10-(1'-D-ribityl)isoalloxazine | 1.6 ± 0.1 | 0.118 ± 0.048 |

| 8-Demethyl-8-aminoriboflavin (8-AF) | 7-methyl-8-amino-10-(1'-D-ribityl)isoalloxazine | 7 ± 1 | 0.120 (approx.) |

| Analogue 2 | Structure not specified | > 25 | Not tested |

| Analogue 3 | Structure not specified | > 25 | Not tested |

| Analogue 4 | Structure not specified | 100 (approx.) | Not tested |

| Analogue 5 | Structure not specified | > 100 | Not tested |

| Analogue 6 | Structure not specified | > 100 | Not tested |

| Analogue 7 | Structure not specified | > 100 | Not tested |

| Analogue 8 | Structure not specified | > 100 | Not tested |

Table 2: In Vitro Activity of a Synthetic Flavin Analogue, 5FDQD, Targeting the FMN Riboswitch [9]

| Parameter | Value (µM) | Description |

| IC50 | 0.003 (approx.) | Half maximal inhibitory concentration as measured by in-line probing. |

| EC50 | Not specified | Half maximal effective concentration in transcription termination assays. |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound analogue and for key biological assays used in their characterization.

Protocol 1: Synthesis of 8-Demethyl-8-aminoriboflavin (8-AF)

This protocol is based on the biosynthetic pathway of this compound and outlines the enzymatic conversion of FMN to 8-AF.[10][11]

Materials:

-

Flavin mononucleotide (FMN)

-

Recombinant 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP) synthase (RosB)

-

Recombinant AFP phosphatase (RosC)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

S-adenosyl methionine (SAM)

-

HPLC system with a C18 column

Procedure:

-

Step 1: Synthesis of AFP:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM FMN, and a catalytic amount of purified RosB enzyme.

-

Incubate the reaction mixture at 37°C for 4 hours.

-

Monitor the conversion of FMN to AFP by HPLC.

-

-

Step 2: Dephosphorylation of AFP to 8-AF:

-

To the reaction mixture from Step 1, add a catalytic amount of purified RosC enzyme.

-

Continue the incubation at 37°C for another 2 hours.

-

Monitor the conversion of AFP to 8-AF by HPLC.

-

-

Step 3: Purification of 8-AF:

-

Terminate the reaction by heat inactivation of the enzymes (e.g., 95°C for 10 minutes).

-

Centrifuge the reaction mixture to pellet the denatured proteins.

-

Purify 8-AF from the supernatant using preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Lyophilize the purified fractions to obtain 8-AF as a solid.

-

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

-

This compound analogue stock solution (e.g., in DMSO)

-

Bacterial strain of interest (e.g., Bacillus subtilis, Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Step 1: Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Step 2: Serial Dilution of the Analogue:

-

In a 96-well plate, perform a two-fold serial dilution of the this compound analogue stock solution in CAMHB to obtain a range of desired concentrations.

-

-

Step 3: Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the serially diluted analogue.

-

Include a positive control well (bacteria in CAMHB without analogue) and a negative control well (CAMHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Step 4: Determination of MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the analogue that completely inhibits visible growth.

-

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: In Vitro Riboswitch Binding Assay (In-line Probing)

In-line probing is a technique used to monitor the binding of a ligand to an RNA molecule by observing changes in the RNA's spontaneous cleavage pattern.

Materials:

-

5'-radiolabeled FMN riboswitch RNA

-

This compound analogue

-

Tris-HCl buffer (50 mM, pH 8.3)

-

MgCl2 (20 mM)

-

KCl (100 mM)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager

Procedure:

-

Step 1: RNA Preparation:

-

Synthesize the FMN riboswitch RNA by in vitro transcription and 5'-end label it with a radioactive isotope (e.g., 32P).

-

-

Step 2: Binding Reaction:

-

Incubate a small amount of the radiolabeled RNA (~1 nM) in the reaction buffer (50 mM Tris-HCl, 20 mM MgCl2, 100 mM KCl) with varying concentrations of the this compound analogue.

-

Include a no-ligand control.

-

Allow the reactions to incubate at room temperature for an extended period (e.g., 40-48 hours) to allow for spontaneous RNA cleavage.

-

-